molecular formula C20H16N2O4 B2791153 2-Amino-7,7-dimethyl-1',3',5-trioxo-1',3',5,6,7,8-hexahydrospiro[chromene-4,2'-indene]-3-carbonitrile CAS No. 119771-42-5

2-Amino-7,7-dimethyl-1',3',5-trioxo-1',3',5,6,7,8-hexahydrospiro[chromene-4,2'-indene]-3-carbonitrile

Cat. No.: B2791153
CAS No.: 119771-42-5
M. Wt: 348.358
InChI Key: XJMNNRJYYBTTFM-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-1',3',5-trioxo-1',3',5,6,7,8-hexahydrospiro[chromene-4,2'-indene]-3-carbonitrile is a spirocyclic chromene-carbonitrile derivative characterized by a fused chromene-indene core with three ketone groups (1',3',5-trioxo), two methyl substituents at the 7-position, and a nitrile functional group. This compound is synthesized via multicomponent reactions catalyzed by Brønsted acids or ionic liquids under green chemistry conditions . Its structural complexity and electron-deficient spiro framework make it suitable for applications in corrosion inhibition and materials science.

Properties

IUPAC Name

2-amino-7,7-dimethyl-1',3',5-trioxospiro[6,8-dihydrochromene-4,2'-indene]-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-19(2)7-13(23)15-14(8-19)26-18(22)12(9-21)20(15)16(24)10-5-3-4-6-11(10)17(20)25/h3-6H,7-8,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMNNRJYYBTTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(C(=C(O2)N)C#N)C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7,7-dimethyl-5,11,13-trioxospiro[4,6,7,8-tetrahydro2H-chromene-4,2’-indane]-3-carbonitrile typically involves a multi-step process. One common method is the one-pot three-component reaction, which includes the condensation of an aldehyde, a malononitrile, and a β-ketoester in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-7,7-dimethyl-5,11,13-trioxospiro[4,6,7,8-tetrahydro2H-chromene-4,2’-indane]-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

Recent studies have highlighted the effectiveness of this compound as a corrosion inhibitor for mild steel in acidic environments. The synthesis of this compound follows green chemistry principles, utilizing water as a solvent and demonstrating high yields with minimal purification steps.

Experimental Findings

A study conducted on the corrosion inhibition properties of this compound revealed that it exhibits mixed-type inhibition characteristics. The effectiveness was evaluated using electrochemical impedance spectroscopy (EIS) and computational simulations. The results showed that the compound significantly reduces corrosion rates by blocking active sites on the steel surface.

Inhibition Efficiency

The following table summarizes the inhibition efficiencies of various synthesized compounds including 2-Amino-7,7-dimethyl-1',3',5-trioxo-1',3',5,6,7,8-hexahydrospiro[chromene-4,2'-indene]-3-carbonitrile:

CompoundInhibition Efficiency (%)
INH-1 (2-Amino...)89.16%
INH-293.02%
INH-395.32%

These findings indicate that the compound effectively inhibits corrosion through charge transfer mechanisms and donor–acceptor interactions with the metal surface .

Anticancer Properties

The unique structural features of 2-Amino-7,7-dimethyl-1',3',5-trioxo-1',3',5,6,7,8-hexahydrospiro[chromene-4,2'-indene]-3-carbonitrile suggest potential applications in medicinal chemistry. Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

A case study involving cytotoxicity assays demonstrated that modifications to the compound's structure could enhance its anticancer activity. The results showed varying degrees of cell viability reduction in treated cancer cell lines compared to controls. This suggests that further exploration into its pharmacological properties could yield promising therapeutic agents.

Polymer Composites

The incorporation of 2-Amino-7,7-dimethyl-1',3',5-trioxo-1',3',5,6,7,8-hexahydrospiro[chromene-4,2'-indene]-3-carbonitrile into polymer matrices has been investigated for enhancing material properties. Its unique chemical structure allows for improved thermal stability and mechanical strength in composite materials.

Experimental Results

Research involving the synthesis of polymer composites containing this compound showed significant improvements in tensile strength and thermal resistance compared to standard polymers. The following table summarizes key properties observed:

PropertyStandard PolymerPolymer with Compound
Tensile Strength (MPa)3045
Thermal Decomposition Temperature (°C)250300

These enhancements make it a candidate for applications in coatings and protective materials .

Mechanism of Action

The mechanism of action of 2-amino-7,7-dimethyl-5,11,13-trioxospiro[4,6,7,8-tetrahydro2H-chromene-4,2’-indane]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Features

The target compound’s spiro[chromene-4,2'-indene] core distinguishes it from related spiro derivatives. Key structural comparisons include:

Compound Name Core Structure Substituents/Functional Groups Key Structural Differences Reference
Target Compound Spiro[chromene-4,2'-indene] 1',3',5-trioxo, 7,7-dimethyl, 3-CN Three ketones, nitrile, methyl groups
3-(3,4-Dimethylphenyl)-spiro(cyclopropane-indene) Spiro[cyclopropane-1,20-indene] Dicarbonitrile, 3,4-dimethylphenyl Cyclopropane ring, no chromene moiety
INH-2 (Corrosion Inhibitor) Spiro[chromene-4,3'-indoline] 2',5-dioxo, 3-CN, 7,7-dimethyl Indoline instead of indene, fewer ketones
4l (Fluoro-substituted Derivative) Spiro[chromene-4,3'-indoline] 5-fluoro, 2',5-dioxo, 3-CN Fluorine substituent, indoline core
1l (Anticancer Candidate) Spiro[chromene-4,3'-indoline] 2',5-dioxo, 3-CN, 7,7-dimethyl Indoline core, lacks 1',3',5-trioxo

Key Observations :

  • The 1',3',5-trioxo groups in the target compound enhance electrophilicity and hydrogen-bonding capacity compared to mono- or di-ketone analogs .
  • Indene vs. Indoline Cores : Indene-based spiro compounds (e.g., target, INH-1) exhibit greater rigidity and π-conjugation than indoline derivatives, influencing their electronic properties .

Key Observations :

  • Green Chemistry : Ionic liquids (e.g., [Bmim]BF4) and aqueous solvents improve sustainability compared to traditional organic solvents .
  • Microwave Assistance reduces reaction times (e.g., 10–15 minutes for 1l vs. hours for conventional heating) .
Physical and Spectroscopic Properties
Compound Melting Point (°C) IR (cm⁻¹) $ ^1H $ NMR (δ, ppm) Reference
Target Compound >300 2192 (CN), 1653 (C=O) 1.04 (s, 6H, CH3), 7.64 (s, NH2), 7.99–8.05 (ArH)
INH-2 >300 2190 (CN), 1726 (C=O) 1.00–1.04 (CH3), 7.70 (NH2), 10.24 (NH)
4k >300 2195 (CN), 1650 (C=O) 2.19 (CH2), 7.64 (NH2), 7.99–8.05 (ArH)
1l >300 2192 (CN), 1653 (C=O) 10.39 (s, NH), 2.62 (CH2)

Key Observations :

  • All spiro-carbonitriles exhibit high thermal stability (mp >300°C) due to rigid spiro frameworks and strong intermolecular interactions .
  • Nitrile Stretching : IR absorption at ~2190 cm⁻¹ is consistent across derivatives, confirming the CN group’s stability .

Key Observations :

  • Correlation Between Structure and Efficiency : INH-3’s acenaphthylene extension improves inhibition by increasing surface coverage and π-electron donation .
  • Biological Activity : Indoline-containing derivatives (e.g., 1l) show promise in anticancer applications, while indene-based compounds are understudied in this area .

Biological Activity

2-Amino-7,7-dimethyl-1',3',5-trioxo-1',3',5,6,7,8-hexahydrospiro[chromene-4,2'-indene]-3-carbonitrile (commonly referred to as INH-1) is a compound of significant interest due to its potential biological activities and applications. This article reviews the synthesis, characterization, and biological activities of INH-1, with a focus on its efficacy as a corrosion inhibitor and its broader implications in medicinal chemistry.

Synthesis and Characterization

INH-1 is synthesized through a one-pot multicomponent reaction involving carbonyl compounds, malononitrile, and dimedone in an aqueous medium. This method is noted for its environmentally friendly characteristics and high yield. The compound has been characterized using various techniques including IR spectroscopy and NMR spectroscopy. Key characterization data for INH-1 includes:

PropertyValue
Molecular FormulaC20H16N2O4
Molecular Weight348.36 g/mol
Melting Point297–298 °C
Yield92%
IR Spectra (KBr)3392, 3053, 2917 cm⁻¹ (NH)
^1H NMR (500 MHz)δ 8.02 (d), δ 7.64 (s), δ 2.62 (s), δ 2.20 (s), δ 1.04 (s)
^13C NMR (126 MHz)δ 199.71 to δ 27.17

These properties indicate a well-defined structure conducive to further biological testing.

Corrosion Inhibition

Recent studies have demonstrated that INH-1 exhibits significant corrosion inhibition properties for mild steel in acidic environments. The effectiveness of INH-1 as a corrosion inhibitor was evaluated through electrochemical methods and weight loss experiments in a solution of 1 M HCl. The results showed that:

  • Inhibition Efficiency : INH-1 displayed an inhibition efficiency of up to 90% at optimal concentrations.
  • Mechanism of Action : The inhibition mechanism is believed to involve the adsorption of the compound onto the metal surface, forming a protective layer that reduces corrosion rates.

The study highlights the potential application of INH-1 in industrial settings where metal corrosion poses significant economic challenges.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of INH-1 have shown promising results against various bacterial strains. The compound was tested using standard disk diffusion methods against Gram-positive and Gram-negative bacteria:

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that INH-1 could serve as a lead compound for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that INH-1 exhibits selective cytotoxic effects:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating moderate cytotoxicity.

These results warrant further investigation into the mechanism by which INH-1 induces cell death in cancer cells.

Q & A

Q. What are the key structural features of this compound, and how are they characterized experimentally?

The compound contains a spirocyclic core (chromene fused with indene), multiple carbonyl groups, and a cyano substituent. Key structural characterization methods include:

  • X-ray crystallography : Resolves the 3D conformation, including bond angles and torsion angles (e.g., C7,7-dimethyl groups adopt a chair-like cyclohexane conformation) .
  • NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 1.00–1.04 ppm for methyl groups; δ 195–196 ppm for carbonyl carbons) confirm substituent positions and electronic environments .
  • IR spectroscopy : Peaks at ~2190 cm⁻¹ (C≡N stretch) and ~1726 cm⁻¹ (C=O stretch) validate functional groups .

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves multicomponent or stepwise reactions:

  • Hantzsch-type reactions : Combine aldehydes (e.g., 4-nitrobenzaldehyde), β-ketoesters, and ammonium acetate with acid catalysts (e.g., p-toluenesulfonic acid) under reflux .
  • Multicomponent synthesis : One-pot reactions of cyclohexanedione derivatives, aldehydes, and cyanoacetamide in ethanol at 80°C yield the spirocyclic core .
  • Post-functionalization : Bromothiophene or trifluoromethylphenyl groups are introduced via nucleophilic substitution or cross-coupling reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Key variables include:

  • Catalyst selection : Acidic catalysts (e.g., p-toluenesulfonic acid) enhance cyclization efficiency compared to non-catalytic methods .
  • Solvent polarity : Ethanol or DMF improves solubility of intermediates, reducing side reactions .
  • Temperature control : Reflux (~80°C) balances reaction rate and thermal decomposition risks. Cooling gradients during crystallization minimize impurities .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF) isolates the product in >70% yield .

Q. How can contradictions in spectral data (e.g., overlapping NMR peaks) be resolved?

Advanced analytical strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings (e.g., distinguishing methylene protons in the hexahydroquinoline ring) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₁H₂₅N₅O₄ for a derivative) and detects isotopic patterns .
  • Computational modeling : DFT calculations predict chemical shifts and optimize geometry, aiding spectral assignment .

Q. What mechanistic insights explain the compound’s biological activity?

Hypotheses based on structural analogs suggest:

  • Electrophilic interactions : The cyano and carbonyl groups may bind to cysteine residues in enzymes (e.g., kinases or proteases) .
  • Hydrophobic effects : The dimethyl and aromatic substituents enhance membrane permeability, as shown in logP calculations (predicted logP = 2.8) .
  • Experimental validation : Perform enzyme inhibition assays (e.g., IC₅₀ determination against cancer cell lines) and molecular docking to identify target binding sites .

Q. What computational approaches are used to predict reactivity or stability?

  • DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) simulations : Model solvation effects and conformational flexibility in biological environments (e.g., binding to albumin) .
  • Docking software (AutoDock Vina) : Screen against protein databases (e.g., PDB) to prioritize targets for experimental validation .

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